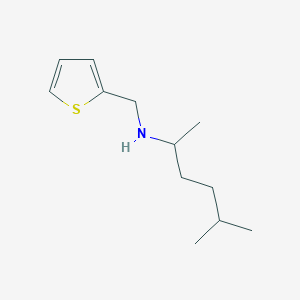

(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine

CAS No.:

Cat. No.: VC17783616

Molecular Formula: C12H21NS

Molecular Weight: 211.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NS |

|---|---|

| Molecular Weight | 211.37 g/mol |

| IUPAC Name | 5-methyl-N-(thiophen-2-ylmethyl)hexan-2-amine |

| Standard InChI | InChI=1S/C12H21NS/c1-10(2)6-7-11(3)13-9-12-5-4-8-14-12/h4-5,8,10-11,13H,6-7,9H2,1-3H3 |

| Standard InChI Key | MQNMFWWIIFNOGO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCC(C)NCC1=CC=CS1 |

Introduction

Structural Characterization and Fundamental Properties

Molecular Architecture and Nomenclature

(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine consists of two primary subunits: a 5-methylhexan-2-yl group and a thiophen-2-ylmethyl moiety linked via an amine functional group. The branched alkyl chain (5-methylhexan-2-yl) introduces steric bulk, while the thiophene ring contributes aromaticity and potential π-stacking capabilities. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this structure, with alternative synonyms including AKOS009006100 and EN300-169310 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1600671-50-8 | |

| Molecular Formula | ||

| Molecular Weight | 211.37 g/mol | |

| Synonyms | AKOS009006100, EN300-169310 |

Synthesis and Scalability

Laboratory-Scale Synthesis

The primary synthetic route involves a nucleophilic substitution reaction between 5-methylhexan-2-amine and thiophen-2-ylmethyl chloride under basic conditions. A typical procedure includes:

-

Dissolving 5-methylhexan-2-amine in anhydrous dichloromethane or toluene.

-

Adding thiophen-2-ylmethyl chloride dropwise at 0–5°C.

-

Introducing a base (e.g., sodium hydroxide or potassium carbonate) to neutralize HCl byproducts.

-

Refluxing for 12–24 hours, followed by aqueous workup and purification via column chromatography (hexane/ethyl acetate) .

This method yields the target compound in ~60–75% purity, requiring further refinement for analytical-grade material.

Table 2: Synthesis Conditions Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Dichloromethane | Toluene |

| Temperature | Reflux (~40°C) | 80–100°C |

| Reaction Time | 12–24 hours | 1–2 hours |

| Purification Method | Column Chromatography | Distillation |

Chemical Reactivity and Functionalization

Amine-Driven Reactions

The primary amine group enables classical reactions:

-

Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form secondary/tertiary amines or amides, respectively.

-

Salt Formation: Forms hydrochlorides with HCl, improving water solubility for biological assays.

-

Schiff Base Formation: Condenses with aldehydes/ketones, though steric hindrance from the branched alkyl chain may limit reactivity .

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, nitration) at the 5-position, offering routes to derivatives with enhanced electronic properties . For example, nitration could introduce a nitro group for subsequent reduction to an amine, expanding hydrogen-bonding capabilities .

Hypothesized Biological Activity and Applications

Materials Science Applications

As a specialty material, potential uses include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume